

A Comparative Guide to FASN Inhibitors: FT113 vs. TVB-2640 (Denifanstat)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent fatty acid synthase (FASN) inhibitors: **FT113**, a preclinical compound, and TVB-2640 (denifanstat), a clinical-stage drug candidate. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction

Fatty acid synthase (FASN) is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal physiology, FASN is primarily active in the liver and adipose tissue. However, in various pathological conditions, including metabolic diseases and cancer, FASN is often upregulated, contributing to disease progression. Consequently, FASN has emerged as a promising therapeutic target.

This guide focuses on two small molecule FASN inhibitors:

- FT113: A potent and orally active preclinical FASN inhibitor.
- TVB-2640 (Denifanstat): A first-in-class, orally bioavailable FASN inhibitor that has advanced to clinical trials for multiple indications, including non-alcoholic steatohepatitis (NASH), acne, and various cancers.

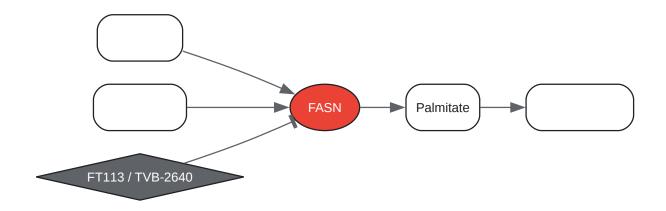


Mechanism of Action: FASN Inhibition

Both **FT113** and TVB-2640 exert their therapeutic effects by inhibiting the enzymatic activity of FASN. By blocking this enzyme, these inhibitors prevent the synthesis of palmitate, a saturated fatty acid that serves as a building block for more complex lipids. The downstream effects of FASN inhibition are multifaceted and include:

- Reduction of lipid accumulation: In conditions like NASH, inhibiting FASN can decrease the buildup of fat in the liver.
- Induction of apoptosis in cancer cells: Many cancer cells are dependent on de novo lipogenesis for membrane synthesis and signaling molecules. Blocking this pathway can lead to cell death.[1]
- Anti-inflammatory effects: FASN inhibition can modulate inflammatory pathways.

The following diagram illustrates the central role of FASN in lipogenesis and the point of intervention for inhibitors like **FT113** and TVB-2640.



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FASN Signaling Pathway and Point of Inhibition.

Preclinical Data: FT113

FT113 is a potent FASN inhibitor identified through high-throughput screening.[2] Its preclinical activity has been characterized in biochemical and cellular assays.



Ouantitative Preclinical Data for FT113

Parameter	Value	Cell Line/System	Reference
FASN Inhibition (IC50)	213 nM	Recombinant human FASN enzyme	[2]
Cellular FASN Activity (IC50)	90 nM	BT474 (Breast Cancer)	[2]
Anti-proliferative Activity (IC50)	47 nM	PC3 (Prostate Cancer)	[2]
Anti-proliferative Activity (IC50)	26 nM	MV-411 (Leukemia)	[2]

Experimental Protocols: FT113 Preclinical Studies

The following protocols are based on the methodologies described in the primary research article for **FT113**.[2]

FASN Enzyme Inhibition Assay:

- Recombinant human FASN enzyme is incubated with varying concentrations of FT113.
- The reaction is initiated by the addition of acetyl-CoA and radiolabeled malonyl-CoA.
- The reaction is allowed to proceed for a specified time at 37°C.
- The reaction is stopped, and the amount of radiolabeled palmitate produced is quantified using a scintillation counter.
- IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular FASN Activity Assay (BT474 cells):

- BT474 cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with varying concentrations of FT113 for a specified duration.

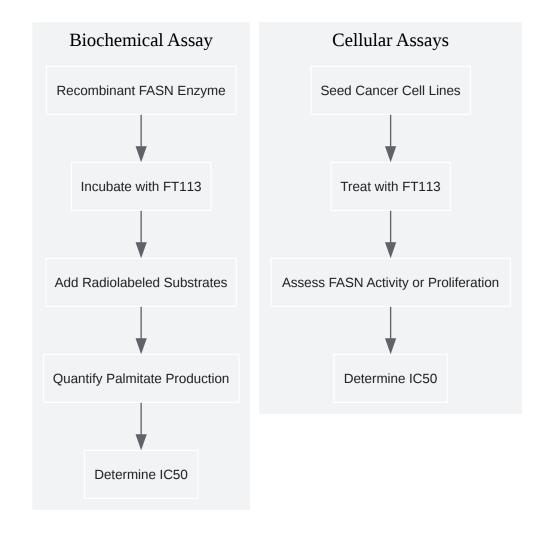


- Radiolabeled acetate is added to the culture medium.
- After incubation, cells are harvested, and lipids are extracted.
- The incorporation of radiolabeled acetate into the lipid fraction is measured to determine the rate of de novo lipogenesis.
- IC50 values are determined from the dose-response curve.

Anti-proliferative Assay (PC3 and MV-411 cells):

- PC3 or MV-411 cells are seeded in 96-well plates.
- Cells are treated with a range of FT113 concentrations.
- After a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 values are calculated based on the reduction in cell viability.





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Generalized Workflow for Preclinical Evaluation of FT113.

Clinical Trial Information: TVB-2640 (Denifanstat)

TVB-2640, now known as denifanstat, has been evaluated in multiple clinical trials across a range of therapeutic areas.

Quantitative Clinical Data for TVB-2640 (Denifanstat)

Phase 2a FASCINATE-1 Trial in NASH (12 weeks)[3][4]



Endpoint	Placebo	TVB-2640 (25 mg)	TVB-2640 (50 mg)
Relative Change in Liver Fat (MRI-PDFF)	+4.5%	-9.6%	-28.1% (p=0.001 vs placebo)
≥30% Reduction in Liver Fat	11%	23%	61% (p<0.001 vs placebo)

Phase 3 Trial in Moderate to Severe Acne (12 weeks)[5][6][7][8]

Endpoint	Placebo	Denifanstat (50 mg)
IGA Treatment Success Rate	14.58%	33.17% (p<0.0001)
Reduction in Total Lesions	-	57.38%
Reduction in Inflammatory Lesions	-	63.45%
Reduction in Non-inflammatory Lesions	-	51.85%

Experimental Protocols: TVB-2640 (Denifanstat) Clinical Trials

FASCINATE-1 (NCT03938246) - Phase 2a in NASH:[3][4]

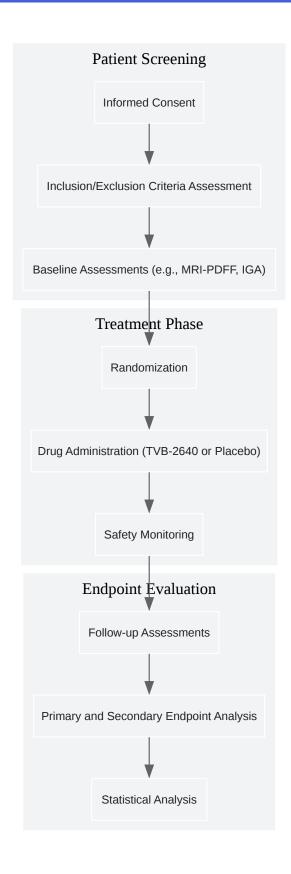
- Study Design: A randomized, placebo-controlled, single-blind study.
- Participants: Adults with ≥8% liver fat (assessed by MRI-PDFF) and evidence of liver fibrosis.
- Intervention: Ninety-nine patients were randomized to receive placebo, 25 mg of TVB-2640, or 50 mg of TVB-2640 orally once daily for 12 weeks.
- Primary Endpoints: Safety and relative change in liver fat after treatment.
- Key Assessments: Liver fat content was measured using magnetic resonance imagingproton density fat fraction (MRI-PDFF) at baseline and at the end of treatment.



Phase 3 Trial in Acne (NCT06192264):[7][9]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 480 patients with moderate to severe acne (IGA scores of 3 or 4).
- Intervention: Patients were randomized 1:1 to receive either 50 mg of denifanstat or placebo orally once daily for 12 weeks.
- Primary Endpoints:
 - Percentage of patients achieving treatment success (IGA score of 0 or 1 with at least a 2point decrease from baseline).
 - Percentage change in total lesion count.
 - Percentage change in inflammatory lesion count.
- Key Assessments: Investigator's Global Assessment (IGA) and lesion counts were performed at baseline and at specified follow-up visits.





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Generalized Workflow for TVB-2640 Clinical Trials.



Comparison Summary

Feature	FT113	TVB-2640 (Denifanstat)
Development Stage	Preclinical	Clinical (Phase 3 completed for some indications)
Mechanism of Action	FASN Inhibitor	FASN Inhibitor
Potency (FASN IC50)	213 nM (biochemical)	Data not publicly available in a comparable format
Indications Studied	Cancer (preclinical)	NASH, Acne, Glioblastoma, other cancers (clinical)
Clinical Data	Not available	Positive Phase 2 and 3 data in NASH and acne
Route of Administration	Oral (in preclinical models)	Oral

Conclusion

FT113 and TVB-2640 (denifanstat) are both potent inhibitors of FASN, a key enzyme in de novo lipogenesis. **FT113** has demonstrated promising activity in preclinical cancer models, though it has not yet advanced to clinical trials. In contrast, TVB-2640 has a more extensive development history, with a growing body of clinical evidence supporting its efficacy and safety in metabolic and dermatological conditions, as well as in oncology.

For researchers in the field of metabolic diseases and oncology, both molecules represent important tools for studying the role of FASN in disease. The preclinical data for **FT113** provides a basis for further investigation into its potential as a therapeutic agent. The clinical trial data for TVB-2640 offers valuable insights into the therapeutic potential and safety profile of FASN inhibition in humans. As more data becomes available, a clearer picture of the comparative efficacy and safety of these and other FASN inhibitors will emerge, paving the way for novel treatments for a range of diseases.

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